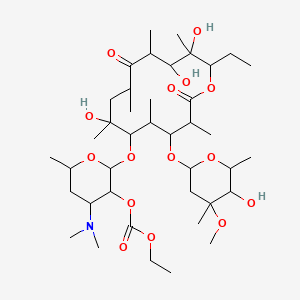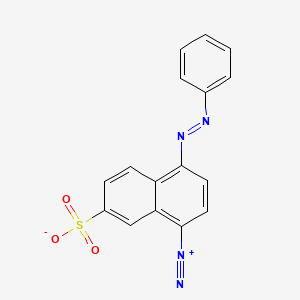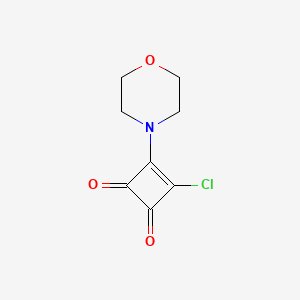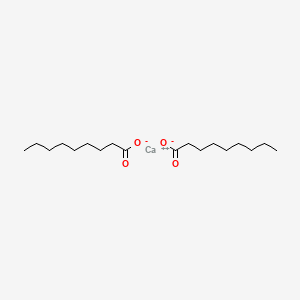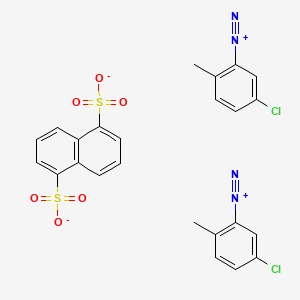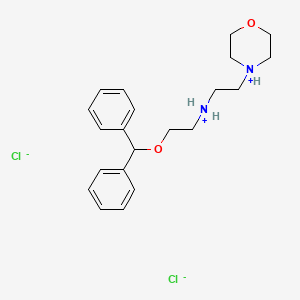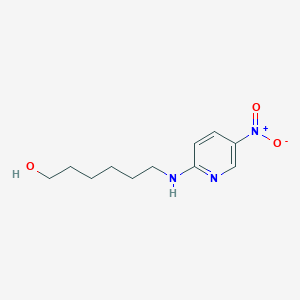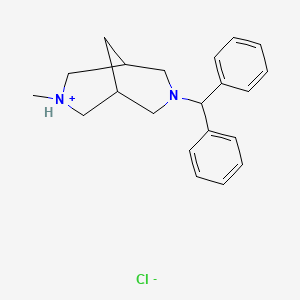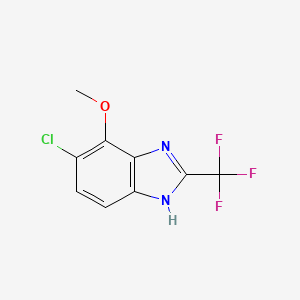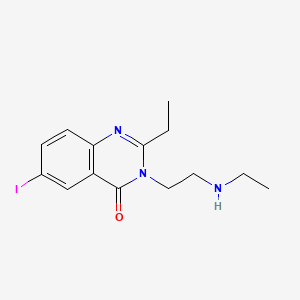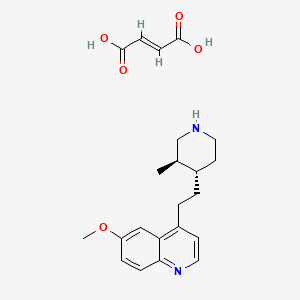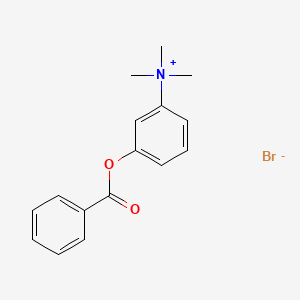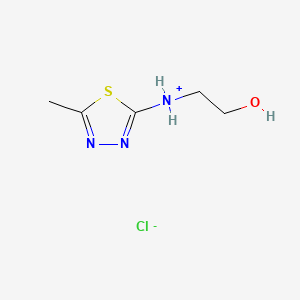
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as ethanol or water.
Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 5-methyl-1,3,4-thiadiazole and ethanolamine.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
化学反応の分析
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted amino or hydroxyl derivatives.
科学的研究の応用
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other chemicals and materials.
作用機序
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
5-Methyl-1,3,4-thiadiazol-2-ol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
63503-48-0 |
|---|---|
分子式 |
C5H10ClN3OS |
分子量 |
195.67 g/mol |
IUPAC名 |
2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |
InChIキー |
KHIOKHVYMBVPTR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)[NH2+]CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



